molecular formula C22H22N2O4S2 B2394416 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 898429-92-0

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2394416
CAS RN: 898429-92-0
M. Wt: 442.55
InChI Key: UNTAKJYKGZCYHR-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as TQS, is a chemical compound that has been widely used in scientific research due to its unique properties. TQS is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of tetrahydroquinoline derivatives, including those related to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have been extensively studied. For example, Dayan et al. (2013) synthesized N-(Quinoline-8-yl-aryl)benzenesulfonamides through a reaction of 8-aminoquinoline and various benzenesulfonyl chlorides, followed by the preparation of half-sandwich ruthenium complexes. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013). Similarly, Ponzo and Kaufman (1995) reported on the synthesis of 3-substituted tetrahydroisoquinolines by acid-catalyzed cyclization, highlighting the versatility of these compounds in organic synthesis (Ponzo & Kaufman, 1995).

Biological Activities

The potential biological activities of tetrahydroquinoline derivatives have also been explored. Alqasoumi et al. (2010) described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating significant in vitro antitumor activity, suggesting their utility as antitumor agents (Alqasoumi et al., 2010). Additionally, compounds synthesized by Bruno et al. (2017) exhibited remarkable inhibition for certain human carbonic anhydrases, particularly hCA VII, which is expressed in the brain, indicating their potential in designing inhibitors for druggable isoforms of carbonic anhydrases (Bruno et al., 2017).

properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-17-9-13-21(14-10-17)30(27,28)24-15-5-6-18-11-12-19(16-22(18)24)23-29(25,26)20-7-3-2-4-8-20/h2-4,7-14,16,23H,5-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTAKJYKGZCYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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